molecular formula C6H6F2N2O2 B13248458 2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid

2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid

Cat. No.: B13248458
M. Wt: 176.12 g/mol
InChI Key: SWEUPRBHEAUXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid is a compound that features a unique combination of a difluoroacetic acid moiety and an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid typically involves the methylation of 1-methylimidazole followed by oxidation. One common method includes the reaction of 1-methylimidazole with a methylating agent such as methyl iodide, followed by oxidation with an oxidizing agent like hydrogen peroxide or potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The difluoroacetic acid moiety can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of substituted imidazole derivatives.

Scientific Research Applications

2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The difluoroacetic acid moiety can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid is unique due to the presence of both the difluoroacetic acid moiety and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H6F2N2O2

Molecular Weight

176.12 g/mol

IUPAC Name

2,2-difluoro-2-(1-methylimidazol-4-yl)acetic acid

InChI

InChI=1S/C6H6F2N2O2/c1-10-2-4(9-3-10)6(7,8)5(11)12/h2-3H,1H3,(H,11,12)

InChI Key

SWEUPRBHEAUXLC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C(C(=O)O)(F)F

Origin of Product

United States

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